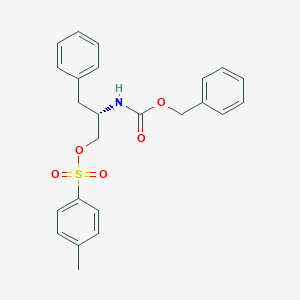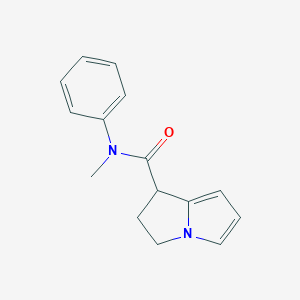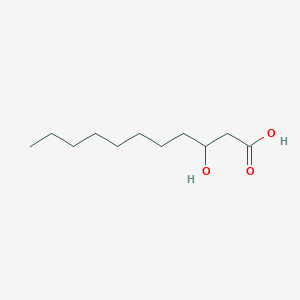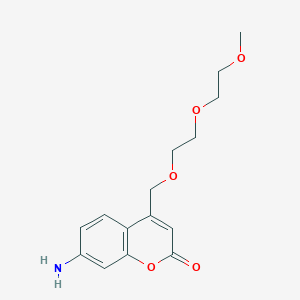
5-Bromo-2,3-dihydrobenzofuran
Overview
Description
5-Bromo-2,3-dihydrobenzofuran (5-Br-DHBF) is a heterocyclic compound that has been used in various scientific research applications. It has been found to possess a wide range of biochemical and physiological effects, which can be used to further our understanding of the molecular and cellular processes of life. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Br-DHBF.
Scientific Research Applications
Medicinal Chemistry Applications
Development of Hallucinogenic Phenethylamines : Research explored the activity of 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. These compounds showed comparable activity to their counterparts, suggesting the potential for the development of new psychoactive substances (Nichols et al., 1991).
Bromo and Extra-Terminal Domain (BET) Inhibitors : A study developed a series of 2,3-dihydrobenzofurans as potent BET inhibitors, which are significant in cancer research and therapy. These compounds exhibited high potency and selectivity, highlighting their potential in drug development (Lucas et al., 2021).
Organic Synthesis and Chemical Research
Novel Synthesis Methods : A novel method for synthesizing 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates was presented. This method is valuable for drug discovery applications (Shaikh & Varvounis, 2014).
C-H Insertion Process : Research conducted on asymmetric synthesis of neolignans involved constructing a cis-2-aryl-2,3-dihydrobenzofuran ring system. This process is significant in the synthesis of complex natural products (Natori et al., 2009).
Palladium-Catalyzed Asymmetric Reaction : A study showcased a highly enantioselective Pd-catalyzed reaction involving o-bromophenols and 1,3-dienes to produce chiral 2,3-dihydrobenzofurans. This method is significant for the synthesis of natural products (Tu et al., 2023).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains . These bromodomains are the key sites where this compound interacts .
Mode of Action
This compound has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This selective inhibition of the BD2 domain over the BD1 domain is a significant feature of the compound’s mode of action .
Biochemical Pathways
It is known that the compound’s interaction with the bet proteins can influence a range of diseases, particularly in oncology and immunoinflammation indications .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized to improve its bioavailability . The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the BET proteins . By selectively inhibiting the BD2 domain, the compound can potentially modulate the activity of the BET proteins, thereby influencing the progression of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound exhibits high selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), making it a valuable tool in studying the specific functions of these domains .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BET proteins, this compound can modulate the transcription of genes involved in cell proliferation, apoptosis, and inflammation. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bromodomains of BET proteins. This binding prevents the interaction of BET proteins with acetylated histones, thereby inhibiting the transcriptional activation of target genes. The compound’s high selectivity for BD2 over BD1 is attributed to specific structural differences between these domains, which this compound exploits to achieve selective inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of BET proteins, resulting in prolonged effects on gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET proteins without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on BET proteins. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with BET proteins bound to chromatin. This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to its site of action .
properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWFSJAYXTXMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379854 | |
| Record name | 5-Bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66826-78-6 | |
| Record name | 5-Bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of preparing crystalline salts of the studied compound?
A: The research highlights the preparation of crystalline salts of (S)-8-chloro-5-(5-bromo-2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-ol [, , ]. This is significant because crystalline forms of drug substances often exhibit improved properties compared to their amorphous counterparts. These advantages can include enhanced stability, increased solubility, and improved bioavailability, ultimately impacting the drug's effectiveness as a therapeutic agent [, ].
Q2: Can you explain the significance of the synthesis process for Prucalopride described in one of the papers?
A: One paper details a synthesis process for Prucalopride, a drug that also contains the this compound moiety []. The described process focuses on improving the synthesis of a key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-formic acid. By adding a solvent recrystallization step, the process aims to minimize the formation of a specific byproduct, 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid. This optimization is crucial as it leads to a purer reactant for subsequent steps, ultimately increasing the yield and purity of the final Prucalopride product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

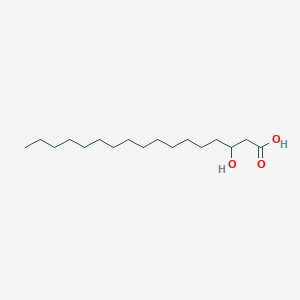
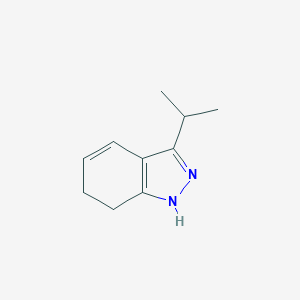
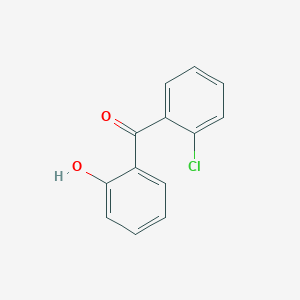
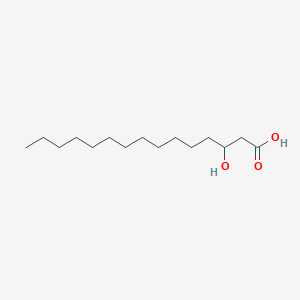
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

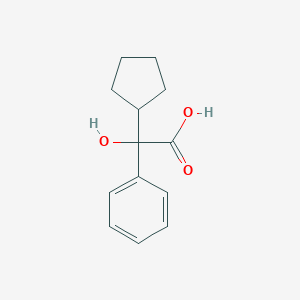
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
